6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione
Description
6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is a chemical compound belonging to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are essential components of nucleic acids, such as DNA and RNA, and play a crucial role in various biological processes.
Properties
Molecular Formula |
C7H7ClN2O2 |
|---|---|
Molecular Weight |
186.59 g/mol |
IUPAC Name |
6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C7H7ClN2O2/c1-2-3-10-6(11)4-5(8)9-7(10)12/h2,4H,1,3H2,(H,9,12) |
InChI Key |
FKNJRHRZTARNIS-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C=C(NC1=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reaction: One common method involves the condensation of prop-2-enylamine with chloroacetic acid in the presence of a strong base, such as sodium hydroxide.
Cyclization Reaction: Another approach involves cyclization of appropriate precursors, such as 6-chloro-3-prop-2-enyluracil, under acidic conditions.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions that ensure high yield and purity. The process involves the use of reactors and controlled conditions to optimize the reaction parameters, such as temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions: 6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can introduce different functional groups into the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrimidines, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, 6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is used as a building block for the synthesis of more complex molecules. It serves as a precursor for various pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study nucleic acid interactions and enzyme activities. It can be employed as a probe to investigate the mechanisms of DNA replication and repair.
Medicine: The compound has potential medicinal applications, including the development of antiviral, antibacterial, and anticancer agents. Its derivatives are being explored for their therapeutic properties in treating various diseases.
Industry: In the chemical industry, the compound is utilized in the production of dyes, pigments, and other specialty chemicals. It is also used in the manufacturing of materials with specific properties, such as flame retardants and UV stabilizers.
Mechanism of Action
The mechanism by which 6-chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione exerts its effects involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the derivatives involved.
Comparison with Similar Compounds
6-chloro-3-isopropylpyrimidine-2,4(1H,3H)-dione
6-chloro-3-phenyl-1H-pyrimidine-2,4-dione
Uniqueness: 6-Chloro-3-prop-2-enyl-1H-pyrimidine-2,4-dione is unique due to its specific structural features, such as the presence of the prop-2-enyl group. This group imparts distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
